Ruthenium(III) chloride trihydrate

Vue d'ensemble

Description

Synthesis Analysis

Ruthenium(III) chloride efficiently catalyzes the Biginelli reaction under solvent-free conditions, leading to the synthesis of dihydropyrimidinones with excellent yields (S. De & R. Gibbs, 2005). This showcases its role as a versatile catalyst in organic synthesis.

Molecular Structure Analysis

The molecular structure and chemical behavior of ruthenium(III) chloride derivatives have been extensively studied, highlighting the formation of fully characterized halogen-dimethyl sulfoxide-ruthenium(III) complexes (E. Alessio et al., 1991). These studies provide deep insights into the coordination chemistry of ruthenium(III).

Chemical Reactions and Properties

Ruthenium(III) chloride catalyzes the acylation of alcohols, phenols, thiols, and amines, demonstrating high yields, short reaction times, and compatibility with various protecting groups (S. De, 2004). This highlights its efficacy as a catalyst in functional group transformations.

Physical Properties Analysis

The physical properties of ruthenium(III) chloride complexes, such as solubility and stability, have been thoroughly investigated. For example, the synthesis and characterization of ruthenium(III) oxicam complexes reveal their solubility, stability, and the effect of biological reducing agents on their spectral properties (G. Tamasi et al., 2014).

Chemical Properties Analysis

The electrochemical behavior of ruthenium(III) bipyridine complexes indicates the presence of reversible metal-based oxidation-reduction couples, shedding light on the redox properties of ruthenium(III) complexes (E. Eskelinen et al., 2005). This aspect is crucial for understanding the reactivity and potential applications of these complexes in redox chemistry.

Applications De Recherche Scientifique

Hydroamidation of Terminal Alkynes

- Scientific Field: Organic Chemistry .

- Application Summary: Ruthenium(III) chloride trihydrate can act as a catalyst for the hydroamidation of terminal alkynes .

- Methods and Procedures: While the exact procedures may vary, the general process involves the reaction of terminal alkynes with the catalyst in a suitable solvent under controlled conditions .

- Results and Outcomes: The outcome of this reaction is the formation of a new carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds .

Hydrolysis of 4-Nitrobenzonitrile

- Scientific Field: Organic Chemistry .

- Application Summary: Ruthenium(III) chloride trihydrate can catalyze the hydrolysis of 4-nitrobenzonitrile to 4-nitrobenzamide in the presence of 1,3,5-triaza-7-phosphaadamantane .

- Methods and Procedures: The reaction typically involves the mixing of 4-nitrobenzonitrile with the catalyst and 1,3,5-triaza-7-phosphaadamantane in a suitable solvent .

- Results and Outcomes: The hydrolysis reaction results in the conversion of the nitrile group to an amide group .

Oxidation of Thioethers to Sulfones

- Scientific Field: Organic Chemistry .

- Application Summary: Ruthenium(III) chloride trihydrate can catalyze the oxidation of thioethers to sulfones in the presence of sodium periodate and acetonitrile .

- Methods and Procedures: The reaction generally involves the mixing of the thioether with the catalyst, sodium periodate, and acetonitrile .

- Results and Outcomes: The oxidation reaction results in the conversion of the thioether to a sulfone .

Synthesis of Quinolines

- Scientific Field: Organic Chemistry .

- Application Summary: Ruthenium(III) chloride trihydrate can catalyze the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .

- Methods and Procedures: The reaction typically involves the mixing of the primary aromatic amines and triallylamine with the catalyst .

- Results and Outcomes: The reaction results in the formation of 2-ethyl-3-methylquinolines .

Selective Hydrogenation of Unsaturated Aldehydes

- Scientific Field: Organic Chemistry .

- Application Summary: Ruthenium(III) chloride trihydrate can be used for the selective hydrogenation of unsaturated aldehydes .

- Methods and Procedures: The reaction generally involves the mixing of the unsaturated aldehyde with the catalyst under hydrogen atmosphere .

- Results and Outcomes: The hydrogenation reaction results in the reduction of the unsaturated aldehyde to the corresponding saturated aldehyde .

Production of Ruthenium Nanoparticles

- Scientific Field: Nanotechnology .

- Application Summary: Ruthenium(III) chloride trihydrate can be used to produce high-quality, catalytically active ruthenium nanoparticles .

- Methods and Procedures: The exact procedures may vary, but the general process involves the reduction of the ruthenium(III) chloride trihydrate in a suitable solvent under controlled conditions .

- Results and Outcomes: The outcome of this process is the formation of ruthenium nanoparticles, which have applications in various fields including catalysis and electronics .

C-H Activation Catalyst

- Scientific Field: Organic Chemistry .

- Application Summary: Ruthenium(III) chloride trihydrate can be used as a catalyst for C-H activation .

- Methods and Procedures: The exact procedures may vary, but the general process involves the reaction of the substrate with the catalyst under controlled conditions .

- Results and Outcomes: The outcome of this reaction is the activation of the C-H bond, which is a key step in many organic transformations .

Synthesis of Ruthenium Complexes

- Scientific Field: Inorganic Chemistry .

- Application Summary: Ruthenium(III) chloride trihydrate is a commonly used starting material in the synthesis of various ruthenium complexes .

- Methods and Procedures: The exact procedures may vary, but the general process involves the reaction of Ruthenium(III) chloride trihydrate with other ligands to form the desired ruthenium complex .

- Results and Outcomes: The outcome of this process is the formation of various ruthenium complexes, which have applications in various fields including catalysis and materials science .

Production of Ruthenium Catalysts

- Scientific Field: Catalysis .

- Application Summary: Ruthenium(III) chloride trihydrate can be used to prepare various ruthenium catalysts .

- Methods and Procedures: The exact procedures may vary, but the general process involves the reaction of Ruthenium(III) chloride trihydrate with other reagents under controlled conditions to form the desired ruthenium catalyst .

- Results and Outcomes: The outcome of this process is the formation of ruthenium catalysts, which have applications in various fields including organic synthesis and industrial processes .

C-H Activation Catalyst

- Scientific Field: Organic Chemistry .

- Application Summary: Ruthenium(III) chloride trihydrate can be used as a catalyst for C-H activation .

- Methods and Procedures: The exact procedures may vary, but the general process involves the reaction of the substrate with the catalyst under controlled conditions .

- Results and Outcomes: The outcome of this reaction is the activation of the C-H bond, which is a key step in many organic transformations .

Synthesis of Ruthenium Complexes

- Scientific Field: Inorganic Chemistry .

- Application Summary: Ruthenium(III) chloride trihydrate is a commonly used starting material in the synthesis of various ruthenium complexes .

- Methods and Procedures: The exact procedures may vary, but the general process involves the reaction of Ruthenium(III) chloride trihydrate with other ligands to form the desired ruthenium complex .

- Results and Outcomes: The outcome of this process is the formation of various ruthenium complexes, which have applications in various fields including catalysis and materials science .

Production of Ruthenium Catalysts

- Scientific Field: Catalysis .

- Application Summary: Ruthenium(III) chloride trihydrate can be used to prepare various ruthenium catalysts .

- Methods and Procedures: The exact procedures may vary, but the general process involves the reaction of Ruthenium(III) chloride trihydrate with other reagents under controlled conditions to form the desired ruthenium catalyst .

- Results and Outcomes: The outcome of this process is the formation of ruthenium catalysts, which have applications in various fields including organic synthesis and industrial processes .

Safety And Hazards

Ruthenium(III) chloride trihydrate is classified as Acute toxicity, Oral (Category 4), H302; Skin corrosion (Category 1B), H314; Serious eye damage (Category 1), H318; Long-term (chronic) aquatic hazard (Category 2), H411 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Orientations Futures

Propriétés

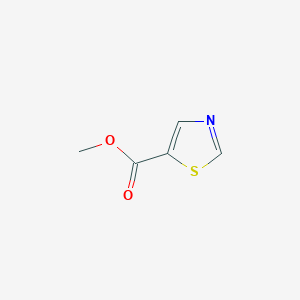

IUPAC Name |

trichlororuthenium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.3H2O.Ru/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWIEIFKPFJRLV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

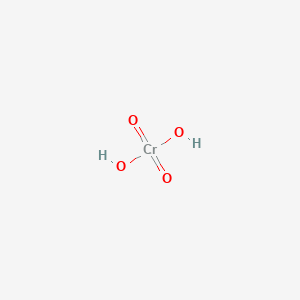

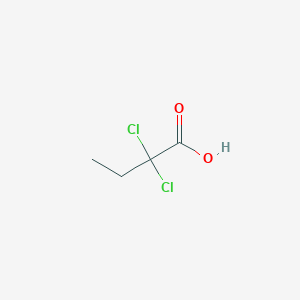

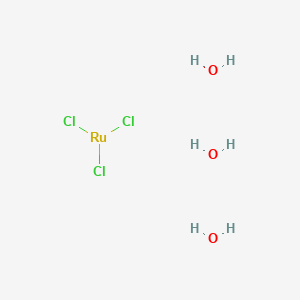

O.O.O.Cl[Ru](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6O3Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477382 | |

| Record name | Ruthenium(III) chloride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ruthenium(III) chloride trihydrate | |

CAS RN |

13815-94-6 | |

| Record name | Ruthenium(III) chloride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium(III) chloride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.